6-Methylanthranilic acid
Description
The exact mass of the compound 2-Amino-6-methylbenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-6-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYVBIXKORFHFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90195979 | |
| Record name | 6-Methylanthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90195979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4389-50-8 | |
| Record name | 6-Methylanthranilic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004389508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methylanthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90195979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-6-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Significance of Anthranilic Acid Derivatives in Chemical and Biological Sciences
Anthranilic acid and its derivatives are a noteworthy class of compounds, distinguished by a benzene (B151609) ring substituted with both an amino group and a carboxylic acid group. wikipedia.org This unique bifunctional arrangement makes them amphoteric, capable of reacting as both an acid and a base. wikipedia.org This versatility establishes them as valuable synthons, or building blocks, in organic synthesis. scielo.br Industrially, anthranilic acid serves as an intermediate in the production of dyes and saccharin. wikipedia.org
In the field of medicinal chemistry, the anthranilic acid framework is considered a "privileged scaffold," as it frequently appears in molecules with significant biological activity. nih.gov These derivatives have demonstrated a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. ijpsjournal.commdpi.com A well-known example is the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), such as mefenamic acid, which are derivatives of anthranilic acid. wikipedia.org The therapeutic potential of these compounds stems from their ability to interact with various biological targets, such as inhibiting enzymes like cyclooxygenase (COX) and mitogen-activated protein kinase (MAPK), or even modulating P-glycoprotein to overcome drug resistance in cancer cells. nih.govijpsjournal.com
Beyond pharmaceuticals, these derivatives are important in materials science. Their ability to bind with metal ions allows for the creation of transition metal complexes with applications in regulating α-glucosidase activity, which is relevant to diabetes. researchgate.net The inherent fluorescent properties of some anthranilic acid derivatives also make them useful in the development of sensors and advanced polymer composites. mdpi.com
Research Trajectory and Evolution of 2 Amino 6 Methylbenzoic Acid Studies
2-Amino-6-methylbenzoic acid, also known as 6-methylanthranilic acid, is an aromatic amino acid whose research trajectory has progressed from foundational synthesis to specialized applications. cymitquimica.com Initial studies focused on its basic preparation and characterization. A common synthetic route involves the catalytic hydrogenation of 2-methyl-6-nitrobenzoic acid, where the nitro group is reduced to an amine. google.com This foundational work established the physicochemical properties of the compound.
Table 1: Physicochemical Properties of 2-Amino-6-methylbenzoic Acid
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₈H₉NO₂ | medchemexpress.eu |
| Molecular Weight | 151.16 g/mol | medchemexpress.eusigmaaldrich.com |
| Appearance | Off-white to light yellow solid | medchemexpress.eu |
| Melting Point | 128-130 °C (decomposes) | sigmaaldrich.comchemicalbook.com |
| Solubility | Soluble in methanol (B129727) | chemicalbook.com |
As research evolved, interest grew in using 2-Amino-6-methylbenzoic acid as a ligand in coordination chemistry. Studies have shown it can be used to synthesize complexes with various transition metals, including palladium, platinum, cobalt, and copper. asianpubs.org The presence of the methyl group at the 6-position, adjacent to the amino group, introduces steric hindrance that influences the geometry and stability of the resulting metal complexes, a feature that researchers exploit to tune the properties of new materials. cymitquimica.com
More recent research has shifted toward exploring its role as a precursor in the synthesis of more complex molecules and materials. For example, it is a reactant for creating 2-amino-5-methyl-benzo[d] nih.govoxazin-4-one. cymitquimica.comthermofisher.commedchemexpress.com In medicinal chemistry, its scaffold has been used as a structural template for designing novel inhibitors for enzymes like casein kinase-2 (CK2), which is implicated in several cancers. nih.gov There is also research into its effects in biological systems, such as its ability to inhibit the shikimate pathway in plants, a vital metabolic route. biosynth.com
Contemporary Challenges and Future Research Avenues for 2 Amino 6 Methylbenzoic Acid
Vibrational Spectroscopy Investigations
Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying the functional groups and characterizing the molecular vibrations of a compound. ksu.edu.sa
Fourier-Transform Infrared (FT-IR) spectroscopy identifies molecular vibrations by measuring the absorption of infrared radiation. ksu.edu.sa A change in the dipole moment of a molecule is required for a vibration to be IR active. ksu.edu.sa The FT-IR spectrum of 2-Amino-6-methylbenzoic acid displays several characteristic absorption bands that confirm the presence of its key functional groups. apolloscientific.co.ukchemicalbook.com The broad band observed in the 3300-3500 cm⁻¹ region is typical for the N-H stretching vibrations of the primary amine group and the O-H stretching of the carboxylic acid group. The presence of a strong absorption band around 1680-1700 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the carboxylic acid. Aromatic C-H and methyl C-H stretching vibrations are typically observed in the 2850-3100 cm⁻¹ range.
Table 1: FT-IR Spectral Data for 2-Amino-6-methylbenzoic acid
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3485 | Strong, Sharp | Asymmetric N-H Stretch (Amino group) |
| ~3375 | Strong, Sharp | Symmetric N-H Stretch (Amino group) |
| ~3100-2500 | Broad | O-H Stretch (Carboxylic acid, H-bonded) |
| ~2970 | Medium | C-H Stretch (Methyl group) |
| ~1685 | Strong | C=O Stretch (Carboxylic acid) |
| ~1610 | Strong | Aromatic C=C Stretch / N-H Bend |
| ~1460 | Medium | C-H Bend (Methyl group) |
| ~1300 | Strong | C-O Stretch / O-H Bend (Carboxylic acid) |
| ~1250 | Strong | C-N Stretch (Aromatic amine) |
| ~750 | Strong | C-H Out-of-plane Bend (Aromatic ring) |
Data interpreted from available spectra and general IR correlation tables. apolloscientific.co.ukchemicalbook.comrsc.org
Raman spectroscopy provides complementary information to FT-IR. It is based on the inelastic scattering of monochromatic light, and a change in the polarizability of a molecule's electron cloud during a vibration is required for a Raman signal to be observed. ksu.edu.salibretexts.org This technique is particularly sensitive to non-polar bonds, such as the carbon-carbon bonds within the aromatic ring. ksu.edu.sa The Raman spectrum of 2-Amino-6-methylbenzoic acid would be expected to show strong signals for the aromatic ring breathing modes and the C-C skeletal vibrations. chemicalbook.com
Table 2: Predicted Raman Spectral Data for 2-Amino-6-methylbenzoic acid
| Raman Shift (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3060 | Medium | Aromatic C-H Stretch |
| ~2970 | Medium | Methyl C-H Stretch |
| ~1615 | Strong | Aromatic Ring C=C Stretch |
| ~1380 | Strong | Aromatic Ring Breathing Mode |
| ~1030 | Strong | Aromatic Ring Breathing Mode |
| ~800 | Medium | Ring Trigonal Bending |
Assignments based on typical values for substituted benzenes and available spectral data. chemicalbook.com
Vibrational Energy Distribution Analysis (VEDA) is a computational method used to provide a detailed and quantitative assignment of vibrational normal modes. researchgate.netscholarena.com By calculating the Potential Energy Distribution (PED), VEDA determines the percentage contribution of each internal coordinate (like bond stretching or angle bending) to a specific vibrational mode. scholarena.com This allows for a precise understanding of complex vibrations that arise from the coupling of multiple simple vibrations. For instance, a band in the FT-IR or Raman spectrum might be described by VEDA as being composed of 60% C-C stretching, 30% C-H in-plane bending, and 10% C-N stretching. A detailed VEDA study for 2-Amino-6-methylbenzoic acid was not available in the consulted literature, but such an analysis would be crucial for definitively assigning the vibrational spectra and understanding the dynamics of the molecule.
Raman Spectroscopy for Molecular Vibrations
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of an organic molecule in solution. It provides information about the number and types of atoms, their connectivity, and their chemical environment.
¹H NMR spectroscopy provides information on the electronic environment of hydrogen atoms (protons) in a molecule. compoundchem.com The spectrum of 2-Amino-6-methylbenzoic acid is expected to show distinct signals for the protons of the methyl group, the amino group, the aromatic ring, and the carboxylic acid. The protons on the aromatic ring will appear as a complex multiplet pattern due to spin-spin coupling. The chemical shift of the carboxylic acid proton is typically found far downfield and can be broad. libretexts.org
Table 3: ¹H NMR Spectral Data for 2-Amino-6-methylbenzoic acid
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~10-12 | Singlet, Broad | 1H | COOH (Carboxylic acid proton) |
| ~7.1-7.3 | Multiplet | 2H | Ar-H (Aromatic protons) |
| ~6.6-6.8 | Multiplet | 1H | Ar-H (Aromatic proton) |
| ~4.5-5.5 | Singlet, Broad | 2H | NH₂ (Amino protons) |
| ~2.4 | Singlet | 3H | CH₃ (Methyl protons) |
Data interpreted from available spectra and general ¹H NMR chemical shift tables. chemicalbook.comcompoundchem.comsigmaaldrich.com
¹³C NMR spectroscopy detects the carbon nuclei and provides information about the carbon skeleton of the molecule. libretexts.org Each chemically non-equivalent carbon atom in 2-Amino-6-methylbenzoic acid gives a distinct signal. The carbon of the carbonyl group (C=O) is typically found at the lowest field (highest ppm value). oregonstate.edu The aromatic carbons resonate in the mid-field region (around 110-150 ppm), while the aliphatic methyl carbon appears at the highest field (lowest ppm value). libretexts.org
Table 4: ¹³C NMR Spectral Data for 2-Amino-6-methylbenzoic acid
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~170.5 | C=O (Carboxylic acid) |
| ~150.0 | C-NH₂ (Aromatic) |
| ~138.8 | C-CH₃ (Aromatic) |
| ~131.5 | C-H (Aromatic) |
| ~122.3 | C-H (Aromatic) |
| ~118.0 | C-COOH (Aromatic) |
| ~115.5 | C-H (Aromatic) |
| ~20.5 | CH₃ (Methyl) |
Data interpreted from available spectra and general ¹³C NMR chemical shift tables. libretexts.orgoregonstate.educhemicalbook.com
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Determination
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. tanta.edu.eg The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org
The UV-Vis spectrum of 2-Amino-6-methylbenzoic acid is dominated by its chromophore, the substituted benzene (B151609) ring. The presence of the carboxyl (-COOH) and amino (-NH₂) groups, which are auxochromes, modifies the absorption characteristics of the benzene ring. The primary electronic transitions are of the π → π* type, involving the promotion of electrons from pi bonding orbitals to pi anti-bonding orbitals within the aromatic system. libretexts.orgscribd.com
By analogy with related aminobenzoic acids, 2-Amino-6-methylbenzoic acid is expected to exhibit strong absorption bands in the UV region. For instance, para-aminobenzoic acid (PABA) shows absorption maxima between 280-290 nm in various organic solvents. mdpi.com Anthranilic acid (2-aminobenzoic acid) displays two main absorption bands, one around 240-247 nm and a longer wavelength band at approximately 326-341 nm. nih.gov These bands are attributed to π–π* transitions within the benzenoid system, influenced by intramolecular charge transfer character from the amino group to the carboxyl group and the benzene ring. nih.gov
The polarity of the solvent can significantly influence the position and intensity of absorption bands, a phenomenon known as solvatochromism. ajchem-a.com For π → π* transitions, an increase in solvent polarity generally leads to a bathochromic (red) shift, moving the absorption maximum to a longer wavelength. tanta.edu.eg This occurs because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by polar solvent molecules. tanta.edu.eg
Studies on ortho-aminobenzoic acid have shown that its absorption and emission properties are sensitive to both general and specific solute-solvent interactions, such as hydrogen bonding. researchgate.net Changes in pH also drastically affect the UV spectrum, as the protonation state of the amino and carboxyl groups alters the electronic structure of the molecule. researchgate.net For 2-Amino-6-methylbenzoic acid, moving from a non-polar solvent like cyclohexane (B81311) to a polar protic solvent like ethanol (B145695) or water would be expected to cause a red shift in the π → π* transition bands due to the stabilization of the more polar excited state.
The table below illustrates the expected shifts in absorption maxima in different solvents.
| Solvent | Polarity | Expected λmax (nm) | Expected Shift |
| Hexane | Non-polar | Shorter Wavelength | - |
| Dichloromethane | Polar aprotic | Intermediate Wavelength | Bathochromic (Red) Shift |
| Ethanol | Polar protic | Longer Wavelength | Bathochromic (Red) Shift |
| Water | Highly polar protic | Longest Wavelength | Bathochromic (Red) Shift |
Electronic Absorption Properties and Chromophoric Behavior
Crystallographic Studies for Solid-State Structure Elucidation (e.g., X-ray Diffraction)
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.
While a specific crystal structure determination for 2-Amino-6-methylbenzoic acid is not available in the cited literature, analysis of closely related compounds, such as salts of 2-amino-6-methylpyridine (B158447) with methylbenzoic acids, provides insight into the expected structural features. tandfonline.comtandfonline.com These studies reveal the formation of extensive hydrogen bonding networks, which are crucial in defining the supramolecular architecture. tandfonline.com
The following table presents typical crystallographic data that would be obtained from an X-ray diffraction study, based on data for a related compound, 2-amino-6-methylpyridinium 3-methylbenzoate. tandfonline.com
| Parameter | Example Value from a Related Structure |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.3175 |
| b (Å) | 23.6223 |
| c (Å) | 7.5523 |
| β (°) ** | 106.323 |
| Volume (ų) ** | 1252.84 |
| Z (molecules/unit cell) | 4 |
| Key Interactions | N-H···O and C-H···O Hydrogen Bonds |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for investigating the structural and electronic characteristics of benzoic acid derivatives. dergipark.org.tr These methods allow for a detailed exploration of the molecule's properties.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-Amino-6-methylbenzoic acid, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311+G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms—its optimized molecular geometry. researchgate.netresearchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles.
The optimization process seeks the lowest energy conformation of the molecule. For similar molecules like 2-amino-3-methylbenzoic acid, DFT calculations have been performed to optimize both monomeric and dimeric structures, with results showing good correlation with experimental X-ray diffraction data. dergipark.org.tr The electronic structure, which describes the distribution and energy of electrons within the molecule, is also elucidated through these calculations, forming the basis for understanding its chemical behavior. researchgate.net
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C-C (aromatic) | ~1.39 - 1.41 |
| C-N | ~1.38 | |
| C-C (methyl) | ~1.51 | |
| C-C (carboxyl) | ~1.49 | |
| C=O | ~1.22 | |
| C-O | ~1.35 | |
| N-H | ~1.01 | |
| O-H | ~0.97 | |
| Bond Angles (°) | C-C-C (aromatic) | ~118 - 121 |
| C-C-N | ~120 | |
| C-C-CH3 | ~121 | |
| O=C-O | ~124 | |
| C-C-COOH | ~120 |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. ekb.eg The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and reactivity. irjweb.com A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net
For derivatives of 2-aminobenzoic acid, DFT calculations are used to determine the energies of the HOMO and LUMO. dergipark.org.tr The distribution of these orbitals across the molecule reveals likely sites for electronic interactions. In 2-Amino-6-methylbenzoic acid, the HOMO is expected to be localized primarily on the amino group and the aromatic ring, which are electron-rich regions. Conversely, the LUMO is anticipated to be concentrated on the electron-withdrawing carboxylic acid group. ekb.eg This spatial separation of the HOMO and LUMO facilitates intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon where electron density moves from the donor part (amino group/ring) to the acceptor part (carboxyl group) of the molecule. ias.ac.in
Table 2: Frontier Molecular Orbital Energies (Illustrative) (Note: This table presents typical values for aminobenzoic acid derivatives based on computational studies of related molecules. dergipark.org.trirjweb.com)
| Parameter | Energy (eV) |
| EHOMO (Highest Occupied Molecular Orbital Energy) | -6.2 to -5.8 |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | -1.9 to -1.5 |
| Energy Gap (ΔE = ELUMO - EHOMO) | 4.1 to 4.3 |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive behavior of a molecule. It visualizes the total electrostatic potential on the electron density surface, indicating regions that are rich or poor in electrons. mdpi.com Different colors on the MEP surface represent different potential values:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. mdpi.com
Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack. mdpi.com
Green: Regions of neutral or near-zero potential. mdpi.com
For 2-Amino-6-methylbenzoic acid, an MEP map would typically show the most negative potential (red/yellow) concentrated around the oxygen atoms of the carboxylic acid group due to their high electronegativity and lone pairs of electrons. The area around the acidic hydrogen of the carboxyl group and the hydrogens of the amino group would exhibit the most positive potential (blue), identifying them as sites for nucleophilic interaction. mdpi.comresearchgate.net The aromatic ring would show a gradient of potential. These maps provide a clear, visual guide to the molecule's reactivity patterns. researchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized, one-center (lone pair) and two-center (bond) units that correspond to the familiar Lewis structure representation. uni-muenchen.deacs.org A key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. taylorandfrancis.com
Molecules with significant intramolecular charge transfer characteristics, like 2-Amino-6-methylbenzoic acid, are candidates for nonlinear optical (NLO) materials. semanticscholar.org NLO materials interact with intense electromagnetic fields, such as those from lasers, to produce new fields with altered frequencies. The first-order hyperpolarizability (β) is a molecular property that quantifies the second-order NLO response. researchgate.netresearchgate.net
Computational methods, specifically DFT, can be used to calculate the components of the first-order hyperpolarizability tensor. nih.gov Molecules with large dipole moments and a significant difference in the electron-donating and electron-accepting strengths of their substituent groups often exhibit high β values. semanticscholar.org The presence of the electron-donating amino group and the electron-withdrawing carboxyl group attached to the π-conjugated benzene (B151609) ring in 2-Amino-6-methylbenzoic acid suggests it may possess notable NLO properties. Calculations for related benzoic acid derivatives have shown that such substitutions can lead to significant first-order hyperpolarizability values. scispace.com
Table 3: Calculated First-Order Hyperpolarizability (Illustrative) (Note: Values are based on calculations for similar organic molecules and are presented to illustrate the typical output of such an analysis. researchgate.netresearchgate.net)
| Component | Value (x 10⁻³⁰ esu) |
| βx | Varies |
| βy | Varies |
| βz | Varies |
| βtotal | Varies significantly based on structure |
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Conformational Analysis and Energy Landscapes
The flexibility of the amino and carboxylic acid groups allows 2-Amino-6-methylbenzoic acid to exist in different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and to map the potential energy surface that governs their interconversion. researchgate.net
Theoretical calculations can determine the relative energies of different conformers that arise from the rotation around single bonds, such as the C-N bond of the amino group and the C-C bond of the carboxyl group. dergipark.org.tr For similar molecules, potential energy surface scans are performed by systematically changing a specific dihedral angle and calculating the energy at each step. This process reveals the energy barriers between different conformations and identifies the global and local energy minima on the energy landscape. dergipark.org.tr The presence of intramolecular hydrogen bonding, for instance between the amino group and the carboxyl group, can significantly influence the conformational preferences and stabilize certain geometries. semanticscholar.org Understanding the conformational landscape is crucial as the specific conformation can affect the molecule's physical properties and biological interactions.
Potential Energy Surface Scans for Proton Transfer Processes
Proton transfer is a fundamental chemical reaction that can be meticulously studied using computational methods. For derivatives of aminobenzoic acid, proton exchange within dimeric structures is a known transformation. dergipark.org.tr Theoretical investigations utilize potential energy surface (PES) scans to map the energy changes as a proton moves from a donor to an acceptor atom.
In a computational study on the dimeric form of the closely related isomer, 2-amino-3-methylbenzoic acid, a relaxed PES scan was performed to model intermolecular proton transfer. dergipark.org.tr The O-H···O pathway was defined as the reaction coordinate, and the proton was incrementally moved in steps of 0.05 Å. The calculations revealed that the total energy of the dimer increases following the proton transfer, a phenomenon attributed to the disruption of the N-H···O intramolecular hydrogen bond. dergipark.org.tr This study determined the potential energy barrier for this specific transformation to be 7.00 kcal/mol. dergipark.org.tr Such computational models are crucial for understanding the energetics of hydrogen-bond dynamics in the solid state. dergipark.org.trarxiv.org
| Parameter | Description | Finding for Isomer Dimer |
| Process | Intermolecular Proton Transfer | A computational scan of the potential energy surface for the proton transfer reaction within the dimer. dergipark.org.tr |
| Reaction Coordinate | O-H···O pathway | The pathway selected for the relaxed scan calculation. dergipark.org.tr |
| Step Size | 0.05 Å | The increment at which the proton was migrated during the scan. dergipark.org.tr |
| Energy Barrier | 7.00 kcal/mol | The calculated potential energy barrier for the proton transfer process. dergipark.org.tr |
Studies of Torsional Tautomerism
Torsional tautomerism, specifically the rotation of the carboxyl group, is another key conformational process in benzoic acid derivatives. dergipark.org.tr The energetic profile of this rotation can be elucidated through relaxed potential energy surface scans.
For the isomer 2-amino-3-methylbenzoic acid, a PES scan was conducted to create a torsional potential energy profile. The study focused on the dihedral angle τ(C2-C1-C17-O19), performing the scan with a step size of 15°. dergipark.org.tr By calculating the relative energies at each step with respect to the minimum energy conformation, a detailed profile of the rotational barrier of the carboxyl group was obtained. dergipark.org.tr This type of analysis helps in understanding the conformational flexibility and the relative stability of different rotamers of the molecule.
Aromaticity Indices and Their Perturbations (e.g., HOMA Analysis)
Aromaticity is a key concept in organic chemistry, and its degree can be quantified using various computational indices. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometry-based index. psu.edu It evaluates aromaticity based on the deviation of bond lengths within a ring from an optimal value, where a HOMA value of 1 signifies a fully aromatic system. sci-hub.stsemanticscholar.org
Furthermore, in studies of the 2-amino-3-methylbenzoic acid isomer, HOMA analysis was used to track the changes in aromaticity during both proton transfer and torsional rotation processes, providing a dynamic view of how these transformations perturb the electronic structure of the benzene ring. dergipark.org.trdergipark.org.tr
In Silico Approaches to Molecular Interactions
In silico methods are indispensable in modern drug discovery and materials science for predicting how a molecule will interact with its environment or a biological target.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govbohrium.com This method is instrumental in identifying potential biological targets and predicting the binding affinity of a compound.
While specific docking studies for 2-Amino-6-methylbenzoic acid are not detailed in the provided sources, research on closely related structures demonstrates the applicability of this method. For instance, derivatives such as 2-amino-6-methyl-pyrimidine benzoic acids were designed as potential inhibitors of casein kinase-2 (CK2), and their binding interactions were identified using induced fit docking studies. nih.gov Similarly, docking simulations using software like AutoDock Vina have been proposed to predict the binding of related benzoic acid derivatives to targets like cyclooxygenase-2 (COX-2). These examples highlight the utility of molecular docking for generating hypotheses about the potential biological roles of 2-Amino-6-methylbenzoic acid by simulating its interaction with various protein binding sites. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govsemanticscholar.org These models are used to predict the activity of new or untested compounds.
For 2-Amino-6-methylbenzoic acid, a QSAR model has been used to predict its toxicological profile. Based on these predictions, the compound is not considered a Salmonella typhimurium TA100 mutagen or a potential carcinogen. cmdm.tw Broader QSAR studies on substituted benzoic acids have successfully modeled various properties, including binding affinity to proteins like bovine serum albumin and acute toxicity (LD50) in mice. nih.govsemanticscholar.org Such models, often built using quantum chemical parameters and molecular connectivity indices, are valuable tools for the early assessment of the biological and toxicological profiles of chemical compounds. nih.gov
| Model Type | Predicted Property | Prediction for 2-Amino-6-methylbenzoic acid | Source |
| QSAR | Mutagenicity (S. typhimurium TA100) | No | cmdm.tw |
| QSAR | Carcinogenicity | No (Potential) | cmdm.tw |
Molecular Docking Simulations for Ligand-Target Binding Prediction
Solvent Models in Computational Chemistry (e.g., Self-Consistent Reaction Field (SCRF) Theory)
Computational studies are often performed on molecules in the gas phase, but in reality, chemical processes usually occur in solution. Solvent models are used to account for the effects of the solvent on the molecule's properties. The Self-Consistent Reaction Field (SCRF) theory is a popular continuum solvation model where the solvent is approximated as a continuous medium with a specific dielectric constant. dergipark.org.tr
In the theoretical investigation of 2-amino-3-methylbenzoic acid, the SCRF solvent model was employed for calculating NMR chemical shifts. dergipark.org.trdergipark.org.tr This approach allows for a more accurate prediction of spectral properties by considering the influence of the solvent environment on the electronic structure of the molecule. dergipark.org.tr The use of SCRF and other solvent models is critical for bridging the gap between gas-phase theoretical calculations and experimental results obtained in solution.
Biochemical and Biological Research Applications
Enzymatic Studies and Protein Interaction Analysis
2-Amino-6-methylbenzoic acid and its derivatives have been subjects of interest in the field of enzymology and protein interaction studies. Research has explored the potential of structurally similar compounds as enzyme inhibitors. For instance, derivatives such as 2-amino-6-methyl-pyrimidine benzoic acids have been designed as ATP-competitive inhibitors for casein kinase-2 (CK2), an enzyme implicated in several types of cancer. nih.gov These studies employ methods like molecular docking and molecular dynamics simulations to understand the binding interactions between the compound and the enzyme's active site. nih.gov
Beyond enzyme inhibition, 2-Amino-6-methylbenzoic acid has been utilized as a tool in protein analysis. It has been employed as a histochemical staining agent for proteins that are integral to the process of protein synthesis, such as cytochromes and ribosomes. biosynth.com This application allows for the visualization and localization of these key cellular components. The ability of chemical crosslinkers to covalently link interacting proteins provides a method for capturing transient or weak protein-protein complexes for further analysis. thermofisher.com While not a crosslinker itself, the study of how 2-Amino-6-methylbenzoic acid interacts with protein targets is a key area of research.
Table 1: Applications in Enzymatic and Protein Studies
| Research Area | Application of 2-Amino-6-methylbenzoic Acid (or derivatives) | Investigated Target/Process | Methodologies |
|---|---|---|---|
| Enzyme Inhibition | Design of derivatives as competitive inhibitors. nih.gov | Casein Kinase-2 (CK2). nih.gov | Molecular Docking, Molecular Dynamics Simulation. nih.gov |
| Protein Analysis | Used as a histochemical staining agent. biosynth.com | Proteins involved in synthesis (e.g., cytochromes, ribosomes). biosynth.com | Histochemistry. biosynth.com |
Investigations into Metabolic Pathway Modulation
The compound has been identified as a modulator of key metabolic pathways, particularly in plant systems. Its structural characteristics allow it to interfere with specific biosynthetic routes.
2-Amino-6-methylbenzoic acid is recognized as an inhibitor of the shikimate pathway. biosynth.com This pathway is a crucial seven-step metabolic route found in plants, fungi, and bacteria, but not in animals. hebmu.edu.cnnumberanalytics.com Its primary function is the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), which are essential for protein synthesis and serve as precursors for a vast array of secondary metabolites, including flavonoids and alkaloids. hebmu.edu.cnnumberanalytics.com By inhibiting this pathway, the compound can disrupt the production of these vital amino acids, ultimately affecting the organism's viability. hebmu.edu.cn This mechanism is analogous to that of some broad-spectrum herbicides which also target enzymes within this pathway. hebmu.edu.cn
The molecular structure of 2-Amino-6-methylbenzoic acid renders it an analog of certain endogenous metabolites. Specifically, it is considered an analog of 6-aminocaproic acid. biosynth.com 6-aminocaproic acid is itself a derivative and structural analog of the amino acid lysine (B10760008). wikipedia.org This similarity allows it to act as an effective inhibitor for enzymes that normally bind to lysine residues, such as the proteolytic enzyme plasmin, which is responsible for fibrinolysis. wikipedia.org The analogous nature of 2-Amino-6-methylbenzoic acid suggests its potential to interact with and possibly inhibit enzymes that recognize lysine or similar structures.
Inhibition of the Shikimate Pathway in Plant Systems
Cellular and Physiological Impact
The metabolic disruptions caused by 2-Amino-6-methylbenzoic acid lead to significant observable effects at the cellular and whole-organism level in plants.
Research has demonstrated that 2-Amino-6-methylbenzoic acid inhibits the growth of plant cells and leads to a reduction in protein synthesis. biosynth.com This effect is a direct consequence of its interference with the shikimate pathway, which curtails the supply of essential aromatic amino acids required for building proteins. biosynth.comhebmu.edu.cn Proteins are fundamental to virtually all cellular functions, so a reduction in their synthesis would logically lead to a cessation of growth and other vital processes. The compound has also been noted to stimulate the release of calcium ions from ryanodine (B192298) receptors in plant cells, a process which may contribute to its cytotoxic effects. biosynth.com
| Ion Homeostasis | Stimulation of calcium ion release. biosynth.com | Interaction with ryanodine receptors. biosynth.com |
Beyond its direct impact on metabolic pathways, 2-Amino-6-methylbenzoic acid is thought to regulate plant physiology by affecting the activity of plant growth regulators like auxin and gibberellins (B7789140). biosynth.com Auxin and gibberellins are crucial hormones that work in concert to control many aspects of plant development, including stem elongation, fruit development, and root growth. nih.govresearchgate.netcsic.es For example, auxin can promote the biosynthesis of active gibberellins in stem internodes. researchgate.net The interaction between these hormones is complex, involving regulation of each other's synthesis, transport, and signaling pathways. csic.es By influencing the activity of these key regulators, 2-Amino-6-methylbenzoic acid can exert broad control over plant growth and development. biosynth.com
Calcium Ion Release from Ryanodine Receptors and Cytotoxic Manifestations
2-Amino-6-methylbenzoic acid has been identified as a compound capable of influencing fundamental cellular processes related to calcium signaling. Ryanodine receptors (RyRs) are critical intracellular calcium release channels that are essential for processes like muscle contraction in animals. nih.govmpg.de Research has demonstrated that 2-Amino-6-methylbenzoic acid can stimulate the release of calcium ions from ryanodine receptors within plant cells. biosynth.com This induced calcium release is believed to be a potential mechanism behind the cytotoxic effects observed when plant cells are exposed to the compound, leading to growth inhibition and reduced protein synthesis. biosynth.com
Applications in Histochemistry and Biological Staining for Protein Localization
In the field of biological imaging and cellular analysis, 2-Amino-6-methylbenzoic acid has found utility as a specialized staining agent. It has been employed in histochemical applications for the localization of specific proteins that are integral to the process of protein synthesis. biosynth.com Notably, it has been used to stain proteins such as cytochromes and ribosomes, helping researchers visualize their distribution within cells. biosynth.com
Medicinal Chemistry Explorations
The chemical scaffold of 2-Amino-6-methylbenzoic acid serves as a point of interest for medicinal chemists, who have explored its derivatives for various therapeutic applications.
Development of Anti-inflammatory and Analgesic Candidates
The broader class of 2-aminobenzoic acid derivatives has been a focus for the synthesis of novel therapeutic agents. Researchers have successfully synthesized new derivatives from this structural family and screened them for potential biological activities. nih.gov These investigations have yielded compounds that demonstrated notable anti-inflammatory and analgesic properties, with their efficacy being compared to established drugs like aspirin (B1665792) and phenylbutazone. nih.gov This highlights the potential of the aminobenzoic acid framework as a basis for developing new drugs in these therapeutic areas.
Assessment of Antimicrobial Properties (Antibacterial and Antifungal Activity)
The antimicrobial potential of compounds related to 2-Amino-6-methylbenzoic acid has been evaluated against a variety of pathogens. Derivatives such as 2-Amino-6-methylbenzoyl chloride have exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Furthermore, azo dyes synthesized using an amino-methylbenzoic acid base showed moderate antifungal activities against pathogens like Fusarium oxysporum. researchgate.net In a related discovery, the isomer 2-amino-5-methylbenzoic acid was identified as the primary antimicrobial component in extracts of Chinese chive (Allium tuberosum), demonstrating activity against several bacterial and fungal strains by causing damage to the microbial cell membrane. nih.gov
Table 1: Summary of Antimicrobial Activity of Related Compounds
| Compound/Derivative Class | Organism(s) | Observed Activity | Source |
|---|---|---|---|
| 2-Amino-6-methylbenzoyl chloride | Gram-positive & Gram-negative bacteria | Notable antibacterial activity | |
| Amino-methylbenzoic acid based Azo Dyes | Fusarium oxysporum | Moderate antifungal activity | researchgate.net |
Evaluation of Antioxidant Potential
Azo compounds, as a chemical class, are known to have diverse biological activities, including antioxidant effects. researchgate.net While specific azo dyes derived from amino-methylbenzoic acid have been synthesized and studied for other properties, detailed evaluations focusing solely on the antioxidant potential of 2-Amino-6-methylbenzoic acid itself are not extensively documented in the reviewed literature. researchgate.net However, other benzoic acid derivatives have been shown to possess antioxidant properties, suggesting a potential avenue for future investigation into this specific compound. nih.gov
Investigation of Anticancer Activity
The molecular structure of 2-Amino-6-methylbenzoic acid and its close relatives has been explored for its potential in oncology. Research into derivatives of its acyl chloride, 2-Amino-6-methylbenzoyl chloride, has revealed significant anticancer activity. Specifically, these derivatives were found to inhibit cell proliferation and induce apoptosis in pancreatic cancer cell lines. In other studies, the related compound 2-amino-6-methylbenzothiazole (B160888) was investigated as a potential anticancer agent against colon carcinoma. researchgate.net Additionally, esters of similar structures, such as 2,4-dihydroxy-6-methylbenzoic acid, have also been shown to possess anti-cancer properties, indicating a broader interest in this class of molecules for cancer research. mdpi.com
Table 2: Summary of Anticancer Investigations of Related Compounds
| Compound/Derivative | Cancer Type/Cell Line | Research Finding | Source |
|---|---|---|---|
| 2-Amino-6-methylbenzoyl chloride derivatives | Pancreatic cancer cells | Induced apoptosis and inhibited cell proliferation | |
| 2-Amino-6-methylbenzothiazole | Colon carcinoma | Investigated for potential as an anticancer agent | researchgate.net |
Inhibition of Key Enzymes in Folate Metabolism (e.g., Thymidylate Synthase and Dihydrofolate Reductase)
Folate metabolism is a critical pathway for the synthesis of nucleic acids, making its enzymes prime targets for therapeutic intervention, particularly in oncology. Two of the most crucial enzymes in this pathway are thymidylate synthase (TS) and dihydrofolate reductase (DHFR). TS catalyzes the methylation of deoxyuridine monophosphate (dUMP) to produce deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. This reaction requires a folate cofactor, which is simultaneously oxidized to dihydrofolate (DHF). DHFR then reduces DHF back to tetrahydrofolate (THF), replenishing the folate pool necessary for continued dTMP synthesis. The simultaneous inhibition of both TS and DHFR is a compelling strategy to disrupt DNA replication in rapidly proliferating cells, such as cancer cells.
While 2-Amino-6-methylbenzoic acid itself is not a direct inhibitor, it serves as a crucial precursor and structural component in the synthesis of potent antifolate compounds designed to inhibit these key enzymes. chemicalbook.ingoogle.comCurrent time information in Bangalore, IN. Researchers have utilized its chemical structure as a building block to create more complex molecules, such as thieno[2,3-d]pyrimidine (B153573) and pyrrolo[2,3-d]pyrimidine derivatives, which exhibit significant inhibitory activity.
A notable area of research has been the development of dual inhibitors that target both TS and DHFR. For instance, a class of 5-substituted 2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidine derivatives has been synthesized and evaluated for this dual-target activity. drugbank.comdrugbank.com In these studies, the 2-amino-6-methyl moiety is a recurring feature, originating from precursors like 2-amino-6-methylbenzoic acid.
One particularly potent dual inhibitor, N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid, demonstrated powerful inhibition of both human TS and DHFR. drugbank.com Similarly, another study on classical and nonclassical 5-arylthio-substituted-6-methylpyrrolo[2,3-d]pyrimidine antifolates produced a compound, N-[4-[(2-amino-6-methyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]-benzoyl]-L-glutamic acid, which was a potent inhibitor of human TS. smolecule.com These findings underscore the importance of the 2-amino-6-methylbenzoic acid scaffold in the design of next-generation antifolate agents.
The research highlights that specific substitutions on the core structure derived from 2-amino-6-methylbenzoic acid are key to achieving high potency. For example, a 4-nitrophenyl analogue in the nonclassical thieno[2,3-d]pyrimidine series was identified as a potent dual inhibitor of both human TS and DHFR. drugbank.com
Table 1: Inhibitory Activity of 2-Amino-6-methylbenzoic Acid Derivatives against Folate Metabolism Enzymes
| Compound Name | Target Enzyme | IC50 Value (nM) | Source |
| N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid | Human Thymidylate Synthase (TS) | 40 | drugbank.com |
| N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid | Human Dihydrofolate Reductase (DHFR) | 20 | drugbank.com |
| N-[4-[(2-amino-6-methyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]-benzoyl]-L-glutamic acid | Human Thymidylate Synthase (TS) | 42 | smolecule.com |
| N-[4-[(2-amino-6-methyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]-benzoyl]-L-glutamic acid | Lactobacillus casei Thymidylate Synthase (TS) | 21 | smolecule.com |
Therapeutic Potential for Neurodegenerative Diseases (e.g., Alzheimer's Disease)
The investigation into the therapeutic potential of chemical compounds for neurodegenerative diseases like Alzheimer's is a significant area of biomedical research. Alzheimer's disease is characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles, leading to progressive neuronal damage and cognitive decline.
Based on available research, there is no direct evidence to suggest that 2-Amino-6-methylbenzoic acid is currently being investigated for its therapeutic potential in neurodegenerative diseases such as Alzheimer's. Searches for direct applications or studies linking this specific compound to neuroprotection or treatment of Alzheimer's have not yielded relevant findings.
However, it is noteworthy that other structurally related benzoic acid derivatives have been explored for their neuroprotective effects. For example, Orsellinic acid (2,4-Dihydroxy-6-methylbenzoic acid) has been reported to possess antioxidant and neuroprotective activities. chemicalbook.in It has been shown to prevent neuronal apoptosis in certain cell models. chemicalbook.in Additionally, some studies suggest that derivatives of the related compound 3-Amino-2-(methylamino)benzoic acid may exhibit neuroprotective properties, although research on this is limited. Another related compound, 2-Hydroxy-6-methylbenzoic acid, is noted for its ability to protect neuronal cells from oxidative damage, an activity considered crucial for preventing cellular damage in neurodegenerative disorders. drugbank.com
While these findings point to a potential role for the broader class of substituted methylbenzoic acids in neuroprotection, this does not directly translate to 2-Amino-6-methylbenzoic acid. The specific arrangement of the amino and methyl groups on the benzoic acid ring is critical and confers unique properties. Therefore, without direct studies, any potential role for 2-Amino-6-methylbenzoic acid in the context of neurodegenerative diseases remains speculative and unconfirmed.
Analytical Methodologies and Detection Strategies
Chromatographic Techniques for Separation and Identification
Chromatography is the cornerstone for isolating 2-Amino-6-methylbenzoic acid from related substances, isomers, and matrix components. The choice between liquid and gas chromatography is typically dictated by the compound's volatility, thermal stability, and the nature of the sample matrix.
Liquid chromatography, particularly when paired with mass spectrometry, offers a versatile and highly sensitive platform for the analysis of 2-Amino-6-methylbenzoic acid. This technique is well-suited for non-volatile and thermally labile compounds, allowing for direct analysis in various solvents.
Research into the quantification of potentially genotoxic impurities (PGIs) has demonstrated the utility of LC-MS for analyzing aminobenzoic acid isomers. scirp.org In one study, various LC conditions were explored, highlighting that the choice of ionization source is critical for achieving stable and reliable results. scirp.org While Electrospray Ionization (ESI) can be sensitive, it was found to be susceptible to changes in mobile phase composition during gradient elution, leading to variable response factors. scirp.org Atmospheric Pressure Chemical Ionization (APCI) was identified as a more robust ionization technique for quantitative purposes in this context, providing more consistent day-to-day reproducibility. scirp.org
A study focused on quantifying impurities in the drug Nilotinib developed a highly sensitive LC-MS/MS method for related compounds, such as 3-amino-4-methylbenzoic acid, demonstrating the capability of this technique for trace-level detection in complex API matrices. researchgate.net Such methods often employ reversed-phase chromatography and tandem mass spectrometry (MS/MS) for enhanced selectivity and confirmation of the analyte's identity through characteristic fragmentation patterns. researchgate.net
Table 1: Example LC-MS Parameters for Aminobenzoic Acid Analysis
| Parameter | Condition | Source |
|---|---|---|
| Chromatography System | Waters XBridge C18 (4.6 × 150 mm, 3.5 µm) | scirp.orgresearchgate.net |
| Mobile Phase | Gradient elution with acetonitrile (B52724) and various aqueous modifiers (e.g., 0.1% formic acid, 10 mM ammonium (B1175870) acetate) | scirp.orgresearchgate.net |
| Flow Rate | 1.0 ml/min | researchgate.net |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI), positive and negative modes | scirp.org |
| MS Detector | Single Quadrupole or Tandem Mass Spectrometer | scirp.orgresearchgate.net |
| Scan Mode | Full Scan (50 - 300 m/z) and Single Ion Monitoring (SIM) | scirp.org |
| Fragmenter Voltage | 80 V (Full Scan), 120 V (SIM) | scirp.orgresearchgate.net |
Gas chromatography-mass spectrometry is another powerful technique for the separation and identification of 2-Amino-6-methylbenzoic acid, particularly after conversion to a more volatile form. Due to the compound's polar nature, containing both an amino and a carboxylic acid group, derivatization such as silylation is often required to improve its thermal stability and chromatographic behavior. thermofisher.comthermofisher.com
In studies analyzing a range of potential impurities, GC-MS with an electron ionization (EI) source has been used in parallel with LC-MS. scirp.orgresearchgate.net EI is a hard ionization technique that produces reproducible mass spectra rich in fragment ions, which are useful for structural elucidation and library matching. The analysis of 2-amino-6-methylbenzoic acid has been performed using a specialized column designed for mass spectrometry under a programmed temperature gradient to ensure adequate separation from other components. scirp.orgresearchgate.net Commercial specifications for 2-Amino-6-methylbenzoic acid often list purity assays performed by silylated GC, confirming the utility of this method for quality control. thermofisher.comthermofisher.com
Table 2: Example GC-MS Parameters for the Analysis of Related Impurities
| Parameter | Condition | Source |
|---|---|---|
| Chromatography System | Agilent 6850 Series GC | scirp.org |
| Column | Restek RX1-6245SIL MS (20.0 m × 180 µm × 1.00 µm) | scirp.orgresearchgate.net |
| Temperature Program | Initial 70°C for 3 min, ramp 30°C/min to 250°C, hold for 10 min | scirp.orgresearchgate.net |
| Flow Rate | 1.3 ml/min | scirp.orgresearchgate.net |
| Ionization Source | Electron Ionization (EI) | scirp.org |
| MS Detector | Agilent 5973 Network Mass-Selective Detector (Single Quadrupole) | scirp.org |
| Scan Mode | Total Ion Monitoring | scirp.orgresearchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures
Development and Validation of Quantitation Methods
Beyond simple identification, robust quantitative methods are essential for controlling impurities and ensuring the purity of a substance. Method development involves optimizing chromatographic and detection parameters, while validation ensures the method is accurate, precise, and reliable for its intended purpose.
In pharmaceutical development and chemical analysis, authentic reference standards for every potential impurity, such as isomers or degradation products, may not be readily available. In these cases, a surrogate standard approach can be employed for quantification. scirp.org This methodology involves using a structurally similar compound (the surrogate) to estimate the concentration of the target analyte. scirp.org
A key study demonstrated this approach for potentially genotoxic impurities, including the pair 2-amino-6-methylbenzoic acid and its isomer 2-amino-3-methylbenzoic acid. scirp.org The core of this method is the determination of the Relative Response Factor (RRF), which is the ratio of the mass spectral response of the analyte to that of the surrogate. researchgate.net The study found that for structurally related isomers, the RRF values were often close to 1.0 when using GC-MS with Electron Ionization (EI). scirp.org However, for LC-MS with APCI, the RRFs could vary more significantly. scirp.org By establishing the RRF for a class of compounds, this method allows for the acceptable quantitation of impurities to parts-per-million (ppm) levels without needing an identical standard. scirp.org
Table 3: Comparison of Relative Response Factors (RRF) for Isomeric Aminobenzoic Acids
| Analyte/Surrogate Pair | Ionization Mode | RRF | Source |
|---|
For impurities that are potentially genotoxic, methods must be capable of detecting and quantifying them at trace levels, often in the low ppm range relative to the main substance. The development of such methods requires highly sensitive instrumentation, like tandem mass spectrometry (LC-MS/MS), and rigorous validation according to regulatory guidelines.
A validated LC-MS/MS method for impurities related to Nilotinib, including an aminobenzoic acid derivative, showcases the requirements for trace analysis. researchgate.net The method was validated for specificity, linearity, accuracy, precision, and robustness, achieving a limit of quantification (LOQ) of 0.5 ppm and a limit of detection (LOD) of 0.15 ppm. researchgate.net The validation included assessing recovery percentages, which were found to be between 93% and 105%, and demonstrating excellent linearity with a correlation coefficient (r²) greater than 0.999. researchgate.net
Table 4: Validation Parameters for a Trace Level LC-MS/MS Impurity Method
| Validation Parameter | Result | Source |
|---|---|---|
| Limit of Quantification (LOQ) | 0.5 ppm | researchgate.net |
| Limit of Detection (LOD) | 0.15 ppm | researchgate.net |
| Linearity (Correlation Coefficient, r²) | > 0.999 | researchgate.net |
| Accuracy (Recovery) | 93% - 105% | researchgate.net |
Emerging Research Perspectives and Future Directions
Exploration of Novel Synthetic Pathways and Catalytic Systems
The synthesis of 2-Amino-6-methylbenzoic acid and its derivatives is a key area of ongoing research, with a focus on developing more efficient and environmentally friendly methods.
One established pathway involves the reduction hydrogenation of 2-methyl-6-nitrobenzoic acid or its methyl ester. google.com This reaction typically uses methanol (B129727) as a solvent, hydrogen as a hydrogen source, and a palladium-carbon or platinum-carbon catalyst. google.com Another, less common, approach is the diazotization of 2-amino-6-methylbenzoic acid followed by the introduction of a nitro group. However, the availability of the precursor material limits this method.
Researchers are actively exploring novel catalytic systems to improve yield, selectivity, and reaction conditions. For instance, the direct ortho-arylation of benzoic acids using palladium catalysis is a promising area of investigation. acs.org This method could offer a more direct route to functionalized benzoic acid derivatives. acs.org
| Synthetic Approach | Precursor | Key Reagents/Catalysts | Significance |
|---|---|---|---|
| Reduction Hydrogenation | 2-Methyl-6-nitrobenzoic acid | H₂, Pd/C or Pt/C | Common and established method. google.com |
| Diazotization | 2-Amino-6-methylbenzoic acid | NaNO₂, HCl, Cu(NO₃)₂ | Limited by precursor availability. |
| Direct ortho-Arylation | Benzoic acid | Palladium catalyst | Potential for more direct functionalization. acs.org |
Targeted Drug Design and Development Based on Molecular Interactions
2-Amino-6-methylbenzoic acid and its derivatives are valuable scaffolds in medicinal chemistry and drug discovery. The compound serves as an intermediate in the synthesis of various pharmaceuticals, including those with potential anti-inflammatory, analgesic, and anti-tuberculosis properties. chemimpex.com
Recent research has focused on the design of novel compounds based on the 2-Amino-6-methylbenzoic acid framework. For example, derivatives have been synthesized and investigated as potential anticancer agents. In one study, N-(6-methylbenzoic acid)-6-chloro-4-hydroxy-2-quinolone-3-carboxamide was synthesized from 2-amino-6-methylbenzoic acid and evaluated for its antiproliferative activity. mdpi.com
Furthermore, computational methods are being employed to design and screen new drug candidates. An integrated structure- and fragment-based design strategy was used to develop 2-amino-6-methyl-pyrimidine benzoic acids as potential inhibitors of casein kinase-2 (CK2), a protein implicated in several types of cancer. nih.gov This approach utilized molecular docking and molecular dynamics simulations to identify and evaluate the binding interactions of the designed compounds. nih.gov
Advancements in Biomaterial and Smart Material Applications
The unique chemical structure of 2-Amino-6-methylbenzoic acid makes it a candidate for the development of advanced materials. Its ability to participate in polymerization reactions allows for its incorporation into complex polymer structures, contributing to advancements in material science.
Research is exploring the use of aminobenzoic acid derivatives in the creation of novel biomaterials. For instance, hydrogels, which have good compatibility with living cells, are an area of interest. researchgate.net The properties of 2-Amino-6-methylbenzoic acid could be leveraged to create functionalized polymers for applications in tissue regeneration and drug delivery. researchgate.net
The development of "smart materials" that respond to external stimuli is another promising avenue. The amino and carboxylic acid groups of 2-Amino-6-methylbenzoic acid provide sites for modification, allowing for the creation of materials with tailored properties.
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling
Artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into chemical research to accelerate the discovery and development of new molecules and materials. mednexus.org These computational tools can be used to predict the properties of compounds, optimize reaction conditions, and identify potential drug candidates. mdpi.com
In the context of 2-Amino-6-methylbenzoic acid, AI and ML can be used to:
Predict Physicochemical Properties: Algorithms can be trained on existing data to predict properties such as solubility, melting point, and partition coefficient for novel derivatives. chemeo.comresearchgate.net
Screen for Biological Activity: Machine learning models can be developed to predict the biological activity of compounds based on their chemical structure, aiding in the identification of promising drug candidates. mednexus.org
Optimize Synthetic Pathways: AI can be used to analyze complex reaction networks and suggest optimal conditions for the synthesis of 2-Amino-6-methylbenzoic acid and its derivatives, improving efficiency and yield.
While specific applications of AI to 2-Amino-6-methylbenzoic acid are still emerging, the broader trends in drug discovery and materials science suggest a significant future role for these technologies. mednexus.orgmdpi.com
Sustainable and Green Chemistry Approaches in 2-Amino-6-methylbenzoic Acid Research
There is a growing emphasis on developing sustainable and environmentally friendly chemical processes. mdpi.com In the context of 2-Amino-6-methylbenzoic acid, this involves exploring greener synthetic routes that reduce waste, use less hazardous reagents, and are more energy-efficient.
Key areas of focus for green chemistry approaches include:
Use of Renewable Feedstocks: Investigating the potential for producing aminobenzoic acid derivatives from biomass or other renewable sources. mdpi.com
Catalytic Methods: Developing highly efficient and recyclable catalysts to minimize waste and energy consumption. google.com
Solvent Selection: Utilizing greener solvents or solvent-free reaction conditions to reduce environmental impact. rsc.org
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product.
The principles of green chemistry are being applied to the synthesis of related compounds, and these approaches are expected to be increasingly adopted in the production of 2-Amino-6-methylbenzoic acid. mdpi.com
Q & A
Q. Table 1. Key Analytical Parameters for 2-Amino-6-methylbenzoic Acid
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
